![molecular formula C18H42O3Si2 B14589837 Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-62-6](/img/structure/B14589837.png)
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C18H42O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilyl groups, making it a versatile reagent in various chemical processes. It is commonly used in the field of materials science and surface chemistry due to its ability to form strong bonds with both organic and inorganic substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. A common method includes the reaction of dibutylsilane with ethylvinylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds across unsaturated carbon-carbon bonds.
Oxidation: Formation of silanols or siloxanes.
Substitution: Replacement of alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, mild conditions.
Substitution: Nucleophiles like alcohols or amines, ambient temperature.
Major Products Formed
Hydrosilylation: Alkylsilanes.
Oxidation: Silanols or siloxanes.
Substitution: Alkoxysilanes with different substituents.
Applications De Recherche Scientifique
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve durability and performance.
Mécanisme D'action
The mechanism by which dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming stable siloxane bonds. This process enhances the adhesion and stability of the modified surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Dibutyl(propyl)[2-(triethoxysilyl)ethyl]silane
Uniqueness
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is unique due to its specific combination of alkyl and alkoxysilyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong adhesion and stability under varying environmental conditions .
Propriétés
Numéro CAS |
61210-62-6 |
|---|---|
Formule moléculaire |
C18H42O3Si2 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
dibutyl-ethyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C18H42O3Si2/c1-7-13-15-22(12-6,16-14-8-2)17-18-23(19-9-3,20-10-4)21-11-5/h7-18H2,1-6H3 |
Clé InChI |
ZTPZYYPSLNDPLY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CC)(CCCC)CC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


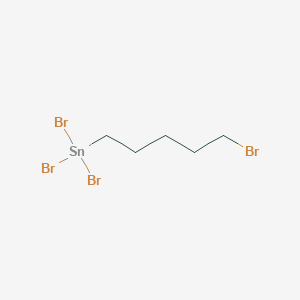

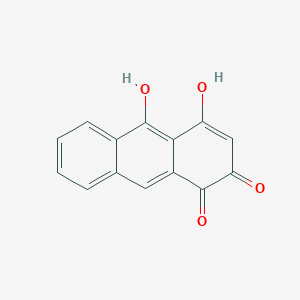
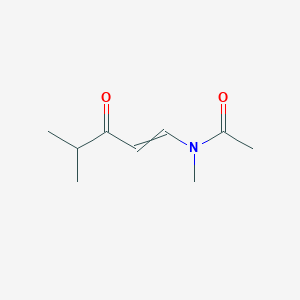
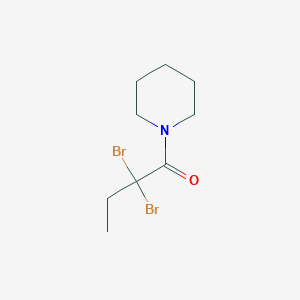
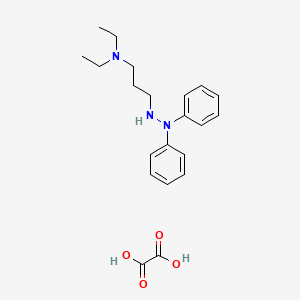
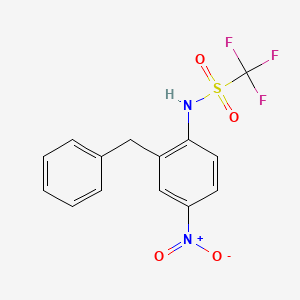
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
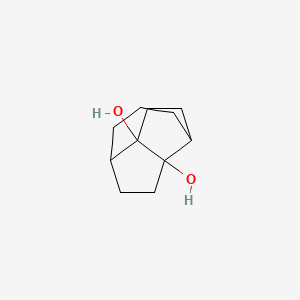
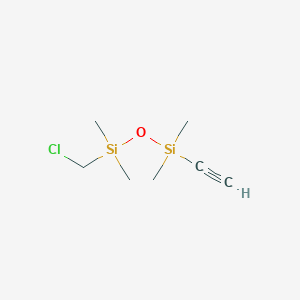
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
